1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone, also known as 5-Acetyl-4-hydroxy-2-thio-5-pyrimidine , is a chemical compound with the molecular formula C₆H₆N₂O₂S and a molecular weight of approximately 170.19 g/mol . It is characterized by its irritant properties and has a melting point range of 302°C to 305°C .
Molecular Structure Analysis
The molecular structure of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone consists of a pyrimidine ring with a hydroxyl group at position 4 and a thiol (sulfanyl) group at position 2. The acetyl group (ethanone) is attached to the nitrogen atom at position 5 .
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Novel heterocyclic compounds similar to 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone have been synthesized using standard methods, highlighting the versatility in producing diverse molecular structures. For example, synthesis of 1-(4-methoxyphenyl)-2-((5-(1-(naphthalen-1-yloxy) ethyl) -[1,3,4]-oxadiazol-2-yl) sulfanyl) ethanone demonstrates such techniques (Shruthi et al., 2019).
Characterization : The physical properties of similar compounds have been studied, such as their crystal structure and thermal stability. These studies are crucial for understanding the material characteristics and potential applications (Shruthi et al., 2019).
Biological Activity and Pharmaceutical Applications
Biological Activity : Research has shown that compounds structurally related to 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone exhibit significant biological activities. For example, 1-(6-Methyl-3-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone has demonstrated antioxidant effects and significant effects on the functioning of biological membranes (Farzaliyev et al., 2020).
Antitubercular Applications : Some derivatives have shown potent activity against Mycobacterium tuberculosis, indicating their potential as therapeutic agents in treating tuberculosis (Manikannan et al., 2010).
Chemical Properties and Applications
Solvent-Based Selectivity : The effect of solvents on the synthesis of related compounds demonstrates the importance of reaction conditions in determining the final product characteristics. This knowledge is vital for designing specific compounds for targeted applications (Chitra et al., 2012).
Synthesis of Complex Heterocycles : The ability to synthesize complex heterocycles starting from simple pyrimidines, as demonstrated in related studies, opens avenues for creating a wide range of chemicals for various applications (Kobayashi et al., 2019).
properties
IUPAC Name |
5-acetyl-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c1-3(9)4-2-7-6(11)8-5(4)10/h2H,1H3,(H2,7,8,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJACDRUUFIGOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=S)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20509025 |
Source
|
Record name | 5-Acetyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20509025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone | |
CAS RN |
66116-80-1 |
Source
|
Record name | 5-Acetyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20509025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.